molecular formula C15H19NO4 B2780287 Boc-(R,S)-1-aminoindane-1-carboxylic acid CAS No. 2408938-69-0

Boc-(R,S)-1-aminoindane-1-carboxylic acid

Cat. No. B2780287
CAS RN: 2408938-69-0
M. Wt: 277.32
InChI Key: UZCCJRDJRMVGLU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The Boc group is used as a protecting group for amines in organic synthesis . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .


Chemical Reactions Analysis

The Boc group can be removed with strong acid (trifluoroacetic acid) or heat . A detailed mechanism illustrating Boc deprotection using trifluoroacetic acid has been provided .

Scientific Research Applications

Enantiomerically Pure β-Amino Acids Synthesis

Boc-(R,S)-1-aminoindane-1-carboxylic acid plays a crucial role in the synthesis of enantiomerically pure β-amino acids, which are vital building blocks for helical β-peptides. This process includes cyclization, amide formation, and Hofmann-type degradation, showcasing its importance in producing N-BOC protected derivatives efficiently (Berkessel, Glaubitz, & Lex, 2002).

Native Chemical Ligation at Phenylalanine

The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine demonstrates the compound's utility in native chemical ligation, facilitating the synthesis of complex peptides. This method underlines the versatility of this compound in peptide coupling and modification, proving essential for constructing peptides like LYRAMFRANK (Crich & Banerjee, 2007).

N-tert-Butoxycarbonylation of Amines

The compound is instrumental in the N-tert-butoxycarbonylation of amines, showcasing an efficient and environmentally benign method for protecting amines. This process is crucial for peptide synthesis, highlighting the compound's role in preparing N-Boc-protected amino acids and their derivatives, which are pivotal in peptide construction (Heydari et al., 2007).

Triazole-based Scaffolds Synthesis

The preparation of 5-amino-1,2,3-triazole-4-carboxylic acid, facilitated by this compound, is essential for developing peptidomimetics and biologically active compounds. This application demonstrates its crucial role in synthesizing triazole-containing peptides, contributing to the development of novel HSP90 inhibitors (Ferrini et al., 2015).

Mechanism of Action

Target of Action

Boc-(R,S)-1-aminoindane-1-carboxylic acid is a compound that primarily targets the amino group in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The reverse β-oxidation (rBOX) pathways enable iterative non-decarboxylative elongation of carbon molecules of varying chain lengths and functional groups with only four core enzymes and no ATP requirement . The rBOX function relies on reversing the direction of the β-oxidation cycle .

Pharmacokinetics

The process of deprotection of the boc group can be influenced by various factors, including the choice of solvent and catalyst . For instance, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Result of Action

The result of the action of this compound is the protection of the amino group in organic synthesis . This protection allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the Boc group is stable under room temperature conditions . Moreover, the use of flow technology for handling a biphasic segmented flow and the use of an inline liquid–liquid separator allows the recovery of both the eco-friendly organic solvent (CPME) and the reusable acidic aqueous phase .

Future Directions

Recent studies have focused on developing organic solvent-free, environmentally friendly methods for peptide synthesis . This includes water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles . Future research may continue to explore these and other green chemistry approaches.

properties

IUPAC Name

(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCCJRDJRMVGLU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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